2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid
Description
The compound 2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid features a thiophene ring substituted with a cyano group (-CN) at position 4 and a bis(carboxymethyl)amino moiety at position 5. An acetic acid side chain is attached at position 3 of the thiophene core. This structure confers unique electronic and steric properties, including strong electron-withdrawing effects from the cyano group and chelation capabilities via the bis(carboxymethyl)amino group.
Properties
IUPAC Name |
2-[5-[bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O6S/c12-2-7-6(1-8(14)15)5-20-11(7)13(3-9(16)17)4-10(18)19/h5H,1,3-4H2,(H,14,15)(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOITDBQDACPAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)N(CC(=O)O)CC(=O)O)C#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of the cyano group and the bis(carboxymethyl)amino group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound, meeting the demands of various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce thiophene-based alcohols or amines.
Scientific Research Applications
2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which 2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid exerts its effects involves its interaction with specific molecular targets. The bis(carboxymethyl)amino group can chelate metal ions, affecting various biochemical pathways. Additionally, the cyano group and thiophene ring can participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs (e.g., heterocyclic rings, carboxylic acid groups, or amino substituents) and are compared to highlight key differences:
2-(5-Methyl-1-benzothiophen-3-yl)acetic Acid (CAS 1735-12-2)
- Structure : Benzothiophene ring (fused benzene-thiophene) with a methyl group at position 5 and an acetic acid side chain at position 3.
- Key Differences: Lacks the bis(carboxymethyl)amino and cyano groups. The benzothiophene core increases aromaticity compared to the monocyclic thiophene in the target compound. Reduced solubility due to the absence of polar substituents like -CN or multiple carboxylates.
- Applications: Not specified in the evidence, but benzothiophene derivatives are common in organic electronics and drug design .
{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic Acid (CAS 1008380-11-7)
- Structure: Thiazolidine ring (5-membered with sulfur and nitrogen) substituted with a 4-methylphenylamino group and two ketone groups, plus an acetic acid side chain.
- The 4-methylphenylamino group provides lipophilicity, contrasting with the hydrophilic bis(carboxymethyl)amino group in the target compound. Potential use in medicinal chemistry (e.g., antidiabetic or anti-inflammatory agents) due to thiazolidinedione analogs .
2-[(4-tert-Butylbenzoyl)amino]-4-phenylthiophene-3-carboxylic Acid (CAS 307513-50-4)
- Structure: Thiophene ring with a phenyl group at position 4, a 4-tert-butylbenzoyl amino group at position 2, and a carboxylic acid at position 3.
- Key Differences: Bulky tert-butylbenzoyl substituent enhances steric hindrance and lipophilicity. Absence of cyano and bis(carboxymethyl)amino groups reduces metal-chelating capacity. Likely used in catalysis or polymer science due to aromatic and steric features .
Data Table: Structural and Functional Comparison
| Compound | Core Ring | Key Substituents | Functional Groups | Likely Properties |
|---|---|---|---|---|
| Target Compound | Thiophene | -CN (position 4), bis(carboxymethyl)amino (position 5), acetic acid (position 3) | Cyano, carboxylates, tertiary amine | High solubility, chelation capacity |
| 2-(5-Methyl-1-benzothiophen-3-yl)acetic Acid | Benzothiophene | Methyl (position 5), acetic acid (position 3) | Carboxylate | Moderate solubility, aromatic |
| {5-[(4-Methylphenyl)amino]-2,4-dioxo-...} | Thiazolidine | 4-Methylphenylamino, dioxo groups, acetic acid | Amine, ketones, carboxylate | Rigid, H-bond donor/acceptor |
| 2-[(4-tert-Butylbenzoyl)amino]-4-... | Thiophene | Phenyl (position 4), 4-tert-butylbenzoyl (position 2), carboxylic acid | Carboxylate, amide | Lipophilic, steric hindrance |
Research Findings and Inferred Properties
- Solubility: The target compound’s multiple carboxylates and polar cyano group suggest high water solubility, advantageous for biomedical or environmental applications .
- Stability : The electron-withdrawing -CN group may enhance stability against nucleophilic attack compared to analogs with electron-donating substituents.
- Reactivity: The bis(carboxymethyl)amino group likely acts as a polydentate ligand, enabling coordination with transition metals (e.g., Fe³⁺, Cu²⁺), though experimental data are lacking in the provided evidence.
Biological Activity
2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid, also known as Descarbosy Ranelic Acid, is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure, featuring a thiophene ring, a cyano group, and multiple carboxymethyl groups, allows it to interact with various biological targets, making it a compound of interest for drug development and biochemical research.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H10N2O6S |
| Molecular Weight | 286.27 g/mol |
| CAS Number | 1219692-43-9 |
| InChI Key | DTOITDBQDACPAT-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to chelate metal ions and participate in electron transfer reactions. The bis(carboxymethyl)amino group enhances its interaction with metal ions, which can modulate various biochemical pathways. The cyano group and thiophene ring contribute to the compound's reactivity, allowing it to engage with specific molecular targets within biological systems.
Biological Applications
Research has shown that this compound exhibits several biological activities:
- Antioxidant Activity : It has been demonstrated that compounds with similar structures can upregulate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This suggests potential applications in treating diseases linked to oxidative damage .
- Drug Development : The compound's ability to inhibit protein-protein interactions (PPIs), particularly in the context of the Nrf2-Keap1 pathway, indicates its potential role in developing therapeutics for metabolic and autoimmune disorders .
- Biochemical Studies : Its unique structural features make it suitable for use as a probe in biochemical studies aimed at understanding enzyme mechanisms and interactions within cellular pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- A study focusing on structure-activity relationships (SAR) found that modifications in the thiophene ring significantly impacted the potency of related compounds against specific targets involved in oxidative stress regulation .
- Another investigation highlighted the importance of the carboxymethyl groups in enhancing solubility and bioavailability, which are critical factors for therapeutic efficacy .
Comparative Analysis
When compared with similar chelating agents such as Ethylenediaminetetraacetic acid (EDTA) and Nitrilotriacetic acid, this compound stands out due to its unique combination of functionalities. This uniqueness imparts distinct chemical properties that enhance its application scope in both research and industry.
| Compound | Key Features | Applications |
|---|---|---|
| This compound | Thiophene ring, cyano group | Antioxidant, drug development |
| Ethylenediaminetetraacetic acid (EDTA) | Multi-dentate chelator | Metal ion chelation |
| Nitrilotriacetic acid | Similar carboxymethyl groups | Chelation but lacks thiophene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
